molecular formula C17H15FN4O2 B4940602 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B4940602
M. Wt: 326.32 g/mol
InChI Key: GATGBJQNMLAILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as FPMP, is a pyridopyrimidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. FPMP is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.

Mechanism of Action

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one binds to the ATP-binding site of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis in cancer cells. 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been found to inhibit the activity of other kinases, such as glycogen synthase kinase-3β (GSK-3β), which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. However, 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been found to have some toxic effects, such as hepatotoxicity and cardiotoxicity, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a potent inhibitor of CDK4 and CDK6, making it a valuable tool for studying the cell cycle and its regulation. However, its toxicity may limit its use in certain experimental settings. Additionally, 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a relatively new compound, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

Future research on 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one should focus on its potential therapeutic applications in cancer treatment, as well as its toxicity and pharmacokinetics. Additionally, studies should investigate the efficacy of 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to identify other potential targets of 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, which may expand its therapeutic applications beyond cancer treatment.

Synthesis Methods

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with morpholine, followed by the addition of guanidine carbonate and a cyclization step. The final product is obtained after purification through recrystallization.

Scientific Research Applications

6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied extensively for its potential therapeutic applications in cancer treatment. CDK4 and CDK6 are overexpressed in many types of cancer, and their inhibition by 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 6-(2-fluorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

6-(2-fluorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-3-1-2-4-15(13)22-6-5-14-12(16(22)23)11-19-17(20-14)21-7-9-24-10-8-21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGBJQNMLAILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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